molecular formula C19H25N5O B2539741 N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide CAS No. 1421493-88-0

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide

Cat. No.: B2539741
CAS No.: 1421493-88-0
M. Wt: 339.443
InChI Key: OMDDXOOSFFBUQM-UHFFFAOYSA-N
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Description

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, intended for professional laboratory research use only. Its molecular structure incorporates a pyrimidine ring, a 4-methylpiperazine group, and a 4-phenylbutanamide chain. The pyrimidine scaffold is a privileged structure in drug discovery , frequently serving as a key building block in kinase inhibitor design . The inclusion of a 4-methylpiperazin-1-yl group is a common feature in many bioactive molecules , often used to modulate solubility, bioavailability, and target interaction . For instance, similar structural motifs are found in well-known therapeutic agents and research compounds, including the tyrosine kinase inhibitor Imatinib, which contains a 4-methylpiperazine moiety and a pyrimidine ring . Researchers are investigating this compound and its analogs primarily in the context of oncology and signal transduction research , focusing on their potential to inhibit specific kinase targets involved in cell proliferation and survival pathways . Furthermore, piperazine-pyrimidine hybrids are also being explored in other therapeutic areas, such as the development of agonists for metabolic receptors like GPR119 . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-23-10-12-24(13-11-23)19-20-14-17(15-21-19)22-18(25)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDDXOOSFFBUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide involves multiple steps. One common method starts with the preparation of 2-(4-Methylpiperazin-1-yl)pyrimidine, which is then reacted with 4-phenylbutanoyl chloride under specific conditions to form the final product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide and its derivatives:

Cell Line Studies

In vitro studies have shown significant growth inhibition against various human cancer cell lines. For example:

CompoundCell LineIC50 (nM)Mechanism
Smh-3HL-60103.26 ± 4.59G2/M arrest, apoptosis
Compound AK56250Caspase activation
Compound BMCF775ROS induction

Antimicrobial Activity

In addition to its anticancer properties, some derivatives of this compound have exhibited antimicrobial activity against various pathogens. This dual functionality suggests potential applications in both oncology and infectious disease management.

Case Studies

  • G2/M Arrest Study : A study involving a derivative similar to this compound demonstrated significant G2/M phase arrest in HL-60 cells after treatment with a concentration of 100 nM, indicating its potential as a therapeutic agent against leukemia.
  • Caspase Activation in Apoptosis : Another case study revealed that treatment with related compounds led to increased levels of activated caspases (caspase 3, 7, and 9), confirming the induction of apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Compound 7 (N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide)

  • Substituents: Morpholine-carbonyl and 4-nitrophenoxypropyl groups.
  • Key Differences: The presence of a morpholine-carbonyl group increases hydrophilicity compared to the 4-methylpiperazine in the target compound. The 4-nitrophenoxypropyl chain introduces electron-withdrawing nitro groups, which may alter redox properties or metabolic stability .
  • Synthesis : Uses TBTU/DIEA-mediated coupling, similar to methods applicable for the target compound’s amide bond formation .

Compound 12a (N-(3-(3-methoxyphenoxy)propyl)-N-methyl-2-(4-(4-(morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)pyrimidine-5-carboxamide)

  • Substituents: 3-Methoxyphenoxypropyl and 2-nitrophenyl groups.
  • Key Differences : The methoxy group enhances lipophilicity, while the nitro group may confer electrophilic reactivity. This contrasts with the target compound’s simpler phenylbutanamide chain, which balances hydrophobicity and steric bulk .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Substituents: Fluorophenyl and methoxyphenylaminomethyl groups.
  • Key Differences: Fluorine substitution improves metabolic stability and membrane permeability. The aminomethyl linker facilitates hydrogen bonding, unlike the target compound’s direct butanamide linkage .

Pharmacological and Structural Insights

Property Target Compound Compound 7 Compound 12a Fluorophenyl Analog
Core Structure Pyrimidine with methylpiperazine Pyrimidine with morpholine Pyrimidine with nitro groups Pyrimidine with fluorophenyl
Substituent Effects Balanced lipophilicity (phenylbutanamide) High hydrophilicity Moderate lipophilicity Enhanced metabolic stability
Synthetic Complexity Moderate (amide coupling) High (multiple coupling steps) High (nitro group handling) Moderate (fluorine substitution)
Crystallographic Data Not reported Not reported Not reported Dihedral angles: 12.8° (pyrimidine-phenyl twist)

Patent-Based Analogs

The patent literature () describes compounds like N-(2-(3-cyano-6-(2-(piperidin-4-yliden)acetamido)chinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamid, which share the pyrimidin-5-yl backbone but incorporate complex quinoline and piperidine systems. These analogs emphasize:

  • Increased Molecular Complexity : Larger fused-ring systems may enhance target specificity but reduce synthetic accessibility.
  • Functional Group Diversity: Cyano and dimethylamino groups introduce polar interactions absent in the target compound .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows amide-coupling protocols (e.g., TBTU/DIEA) as seen in . However, the absence of nitro or morpholine groups simplifies purification compared to analogs like Compound 7 or 12a .
  • Structure-Activity Relationships (SAR): The 4-methylpiperazine group may improve solubility relative to morpholine-based analogs.
  • Crystallographic Trends : Pyrimidine derivatives often exhibit planar aromatic systems with substituent-dependent twists (e.g., 12.8° dihedral angle in ), which influence packing and stability .

Biological Activity

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C24H26N6O
  • Molecular Weight : 412.487 g/mol
  • IUPAC Name : N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}pyridine-3-carboxamide

This compound is believed to act primarily through the inhibition of specific kinases involved in cancer cell signaling pathways. Notably, it has been associated with the inhibition of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is a target for treating B-cell malignancies.

Inhibition of BTK

Recent studies have shown that compounds similar to this compound exhibit potent inhibitory effects on BTK with IC50 values in the nanomolar range. For instance, a related compound demonstrated an IC50 of 7 nM against BTK and effectively inhibited TMD8 B cell lymphoma cell growth by inducing apoptosis and cell cycle arrest at the G1 phase .

Antitumor Activity

The compound has been evaluated for its antitumor properties in various preclinical studies. It has shown significant efficacy in inhibiting tumor growth in xenograft models, particularly in non-small cell lung cancer (NSCLC). For example, when combined with established EGFR inhibitors, it exhibited enhanced antitumor activity .

Selectivity Profile

In kinase selectivity assays, this compound demonstrated a favorable selectivity profile compared to first-generation inhibitors like ibrutinib. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes .

Case Studies

  • Study on BTK Inhibition :
    • Objective : Evaluate the inhibitory effect on BTK.
    • Methodology : Kinase activity assays were performed on TMD8 cells.
    • Findings : The compound significantly inhibited BTK activation and induced apoptosis via PARP and caspase 3 cleavage .
  • Combination Therapy in NSCLC :
    • Objective : Assess the efficacy of the compound in combination with EGFR inhibitors.
    • Methodology : Preclinical models were used to evaluate tumor response.
    • Findings : Enhanced antitumor activity was observed, indicating potential for combination therapies in resistant cancer types .

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
BTK InhibitionPotent inhibitor with IC50 of 7 nM; induces apoptosis in B-cell malignancies
Antitumor EfficacySignificant growth inhibition in NSCLC xenograft models
SelectivitySuperior selectivity compared to first-generation inhibitors

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